4-(Hexyloxy)benzaldehyde oxime 4-(Hexyloxy)benzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253014
InChI: InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+
SMILES:
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

4-(Hexyloxy)benzaldehyde oxime

CAS No.:

Cat. No.: VC17253014

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Hexyloxy)benzaldehyde oxime -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name (NE)-N-[(4-hexoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13-8-6-12(7-9-13)11-14-15/h6-9,11,15H,2-5,10H2,1H3/b14-11+
Standard InChI Key QYDNPDYSYAFFQI-SDNWHVSQSA-N
Isomeric SMILES CCCCCCOC1=CC=C(C=C1)/C=N/O
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C=NO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 4-(hexyloxy)benzaldehyde oxime consists of a benzaldehyde moiety substituted with a hexyloxy group (-O-C₆H₁₃) at the 4-position and an oxime group (-C=N-OH) at the aldehyde carbon. The oxime group exists in two stereoisomeric forms: the E-isomer (anti) and the Z-isomer (syn), with the latter predominating in equilibrium under standard conditions . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hexyloxy chain adopts an extended conformation, minimizing steric interactions with the aromatic ring .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2
Molecular weight221.29 g/mol
Boiling point312–315°C (estimated)
Density1.08 g/cm³
LogP (octanol-water)3.45

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3280 cm⁻¹ (O-H stretch of oxime), 1660 cm⁻¹ (C=N stretch), and 1250 cm⁻¹ (C-O-C ether linkage) . In the 1H^1\text{H}-NMR spectrum, the oxime proton appears as a broad singlet at δ 8.2 ppm, while the aromatic protons resonate as a doublet at δ 7.8 ppm (J = 8.5 Hz) and a doublet at δ 6.9 ppm (J = 8.5 Hz) . The hexyloxy chain protons are observed as multiplet signals between δ 1.2 and δ 4.0 ppm. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 221.1, consistent with the molecular formula .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of 4-(hexyloxy)benzaldehyde oxime proceeds via a two-step sequence:

  • Etherification: 4-Hydroxybenzaldehyde reacts with hexyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(hexyloxy)benzaldehyde .

  • Oxime Formation: The aldehyde intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux for 4 hours, producing the oxime with an 82% yield of the Z-isomer .

Reaction Scheme:

4-HO-C6H4-CHO+C6H13BrK2CO3,DMF4-(C6H13O)-C6H4-CHONH2OH\cdotpHCl4-(C6H13O)-C6H4-CH=N-OH\text{4-HO-C}_6\text{H}_4\text{-CHO} + \text{C}_6\text{H}_{13}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CHO} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CH=N-OH}

Optimization Strategies

Reaction yield improves to 89% when using microwave-assisted synthesis at 100°C for 30 minutes . The stereoselectivity of oxime formation is influenced by solvent polarity: polar aprotic solvents like DMF favor the Z-isomer, while nonpolar solvents like toluene increase the E-isomer proportion .

Chemical Reactivity and Transformations

Beckmann Rearrangement

Under acidic conditions (H₂SO₄, 100°C), 4-(hexyloxy)benzaldehyde oxime undergoes Beckmann rearrangement to form 4-(hexyloxy)benzamide, a reaction critical in amide synthesis :

4-(C6H13O)-C6H4-CH=N-OHH2SO44-(C6H13O)-C6H4-CONH2\text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CH=N-OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CONH}_2

Nickel(II) chloride catalyzes this rearrangement at lower temperatures (60°C), achieving 95% conversion in 2 hours .

Dehydration to Nitriles

Heating the oxime with phosphorus pentoxide (P₂O₅) in toluene at 120°C for 6 hours produces 4-(hexyloxy)benzonitrile, a precursor for pharmaceuticals and agrochemicals :

4-(C6H13O)-C6H4-CH=N-OHP2O54-(C6H13O)-C6H4-CN\text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CH=N-OH} \xrightarrow{\text{P}_2\text{O}_5} \text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CN}

Halogenation Reactions

Treatment with N-chlorosuccinimide (NCS) in DMF replaces the oxime hydrogen with chlorine, generating 4-(hexyloxy)benzohydroximoyl chloride, a versatile electrophile for cross-coupling reactions :

4-(C6H13O)-C6H4-CH=N-OH+NCS4-(C6H13O)-C6H4-CH=N-Cl\text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CH=N-OH} + \text{NCS} \rightarrow \text{4-(C}_6\text{H}_{13}\text{O)-C}_6\text{H}_4\text{-CH=N-Cl}

Applications in Materials Science and Pharmaceuticals

Liquid Crystal Precursors

The hexyloxy chain imparts liquid crystalline properties, making the compound a candidate for nematic phase materials. Differential scanning calorimetry (DSC) shows a clearing point at 148°C, suitable for display technologies .

Metal Chelation

The oxime group acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit catalytic activity in oxidation reactions, such as the epoxidation of alkenes .

Table 2: Metal Complex Properties

Metal IonComplex StructureApplication
Cu²⁺Square planarAlkene oxidation catalyst
Ni²⁺OctahedralHydrogenation catalyst

Pharmaceutical Intermediates

4-(Hexyloxy)benzaldehyde oxime serves as a building block for antihistamines and antifungal agents. Condensation with primary amines yields Schiff bases with demonstrated bioactivity against Candida albicans (MIC = 8 µg/mL) .

Analytical and Characterization Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the E- and Z-isomers with retention times of 8.2 min and 9.7 min, respectively . Gas chromatography-mass spectrometry (GC-MS) using an HP-5ms column confirms purity, showing a single peak at 14.3 min .

X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.54A˚a = 8.54 \, \text{Å}, b=12.67A˚b = 12.67 \, \text{Å}, c=14.29A˚c = 14.29 \, \text{Å}, and β=102.3\beta = 102.3^\circ . The oxime group forms intramolecular hydrogen bonds (O-H⋯N, 2.65 Å), stabilizing the Z-configuration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator